

# Technical Guide: Synthesis of Optically Pure ent-Pazufloxacin Mesylate

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## Compound of Interest

Compound Name: *ent-Pazufloxacin Mesylate*

CAS No.: 677004-96-5

Cat. No.: B583654

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## Executive Summary

This technical guide details the asymmetric synthesis of **ent-Pazufloxacin Mesylate** (the (S)-enantiomer of the commercial antibiotic Pazufloxacin). While the (R)-enantiomer is the clinically approved fluoroquinolone, the synthesis of the (S)-isomer is critical for chiral purity standards, toxicological profiling, and structure-activity relationship (SAR) validation.

The protocol defined herein utilizes a Mirror-Image Synthesis Strategy, substituting the standard (S)-alaninol precursor with (R)-alaninol to establish the C-3 chiral center with high optical purity (95% ee).

The workflow integrates a robust Hofmann degradation step to install the geminal aminocyclopropane moiety, ensuring high yields and minimizing side reactions.

## Introduction & Strategic Rationale

### The Target Molecule

- Chemical Name: ( )-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid methanesulfonate.
- Stereochemistry: The chirality at the C-3 position of the oxazine ring governs the spatial arrangement. Commercial Pazufloxacin is the ( )-isomer; this guide targets the ( )-isomer (ent-Pazufloxacin).
- Mechanism of Action: Like its enantiomer, ent-Pazufloxacin targets bacterial DNA gyrase and Topoisomerase IV, though likely with altered binding affinity due to the stereospecific nature of the enzyme-drug interface.

### Synthetic Strategy: The Chiral Pool Approach

Direct chiral resolution of the final racemic mixture is often inefficient due to the zwitterionic nature of fluoroquinolones. Therefore, this protocol employs an asymmetric synthesis starting from the chiral pool.

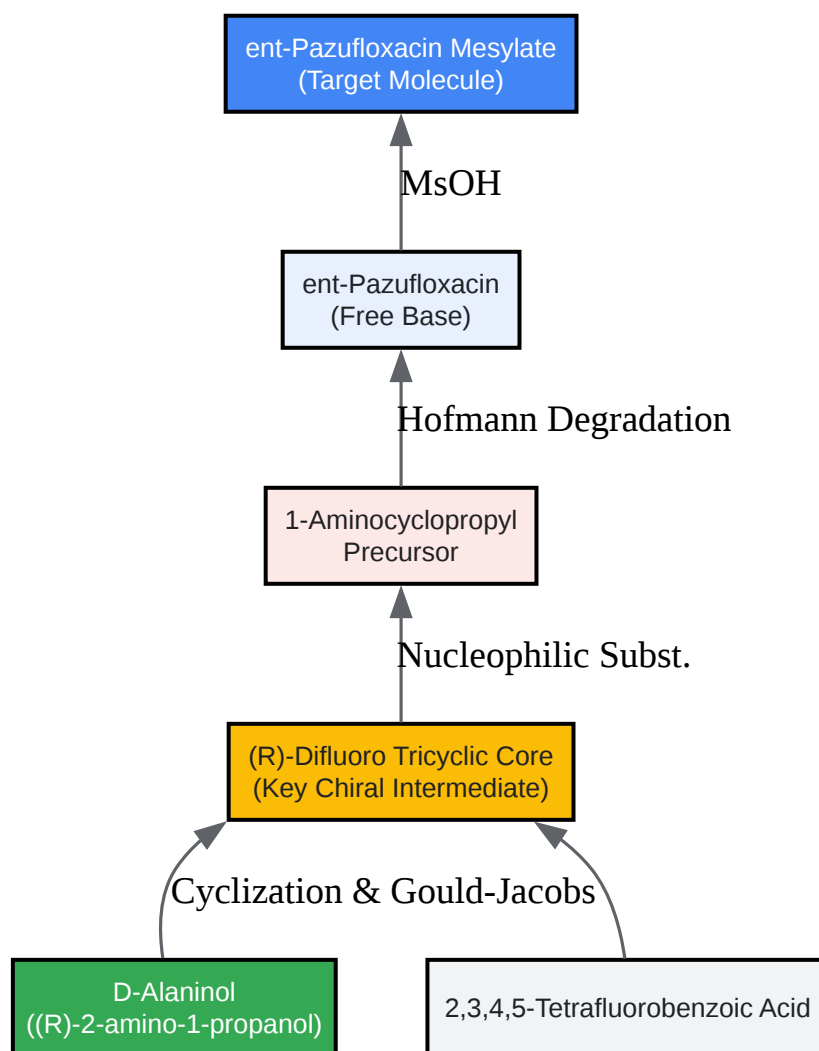
- Chiral Source: D-Alaninol [( )-2-amino-1-propanol].
- Key Intermediate: ( )-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.

### Retrosynthetic Analysis

The synthesis breaks down into three distinct phases:

- Core Construction: Building the tricyclic benzoxazine ring using D-Alaninol.

- Side Chain Installation: Introducing the cyclopropyl group via nucleophilic substitution followed by Hofmann degradation.
- Salt Formation: Stabilization as the mesylate salt.



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Figure 1: Retrosynthetic analysis of **ent-Pazufloxacin Mesylate** showing the disconnection to the chiral precursor D-Alaninol.

## Detailed Experimental Protocol

### Phase 1: Synthesis of the ( )-Tricyclic Core

Objective: Construct the benzoxazine ring with the correct C-3 stereochemistry.

#### Reagents:

- 2,3,4,5-Tetrafluorobenzoic acid (TFBA)
- D-Alaninol [(S)-2-amino-1-propanol]
- Ethyl polyphosphate (PPE) or similar condensing agent
- Diethyl ethoxymethylenemalonate (EMME)

#### Step-by-Step:

- Condensation: React TFBA with D-Alaninol in toluene at reflux to form the benzamide intermediate. The use of D-Alaninol ensures the (S)-configuration.
- Cyclization: Treat the intermediate with NaH in DMF (or K<sub>2</sub>CO<sub>3</sub> in DMSO) to effect the intramolecular nucleophilic aromatic substitution, closing the oxazine ring.
  - Control Point: Temperature must be controlled (< 100°C) to prevent racemization at the chiral center.
- Gould-Jacobs Reaction: Acylate the benzoxazine nitrogen with EMME, followed by thermal cyclization (using polyphosphoric acid or PPE) to form the tricyclic quinolone core: Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate.
- Hydrolysis: Acid hydrolysis (HCl/AcOH) yields the free carboxylic acid (Intermediate A).

## Phase 2: Introduction of the Aminocyclopropyl Group (Hofmann Route)

Objective: Install the bulky 1-aminocyclopropyl group at the C-10 position. Direct substitution with 1,1-diaminocyclopropane is unstable; therefore, we use a stable amide precursor followed by Hofmann degradation.

## Reagents:

- 1-Aminocyclopropanecarboxamide (Side Chain Precursor)
- Sodium Hypochlorite (NaClO, 9-10% solution)
- Sodium Hydroxide (NaOH)

## Step-by-Step:

- Nucleophilic Substitution: React Intermediate A (from Phase 1) with 1-aminocyclopropanecarboxamide in the presence of triethylamine in acetonitrile. The 1-amino group attacks the C-10 position, displacing the fluorine atom.
  - Yield Optimization: This reaction is regioselective for C-10 due to the activating effect of the C-9 fluorine and the carbonyl at C-7.
- Hofmann Degradation:
  - Dissolve the resulting amide intermediate in aqueous NaOH.
  - Cool to 0°C. Slowly add NaClO solution.<sup>[1]</sup>
  - Allow to warm to room temperature and stir for 4-6 hours.
  - Mechanism:<sup>[1][2][3][4][5][6]</sup> The primary amide is converted to an isocyanate, which hydrolyzes to the primary amine (the 1-aminocyclopropyl group).
- Isolation: Neutralize the solution to pH 7.0-7.5 with HCl. The crude ent-Pazufloxacin free base will precipitate. Recrystallize from DMF/Ethanol.

### Phase 3: Mesylate Salt Formation

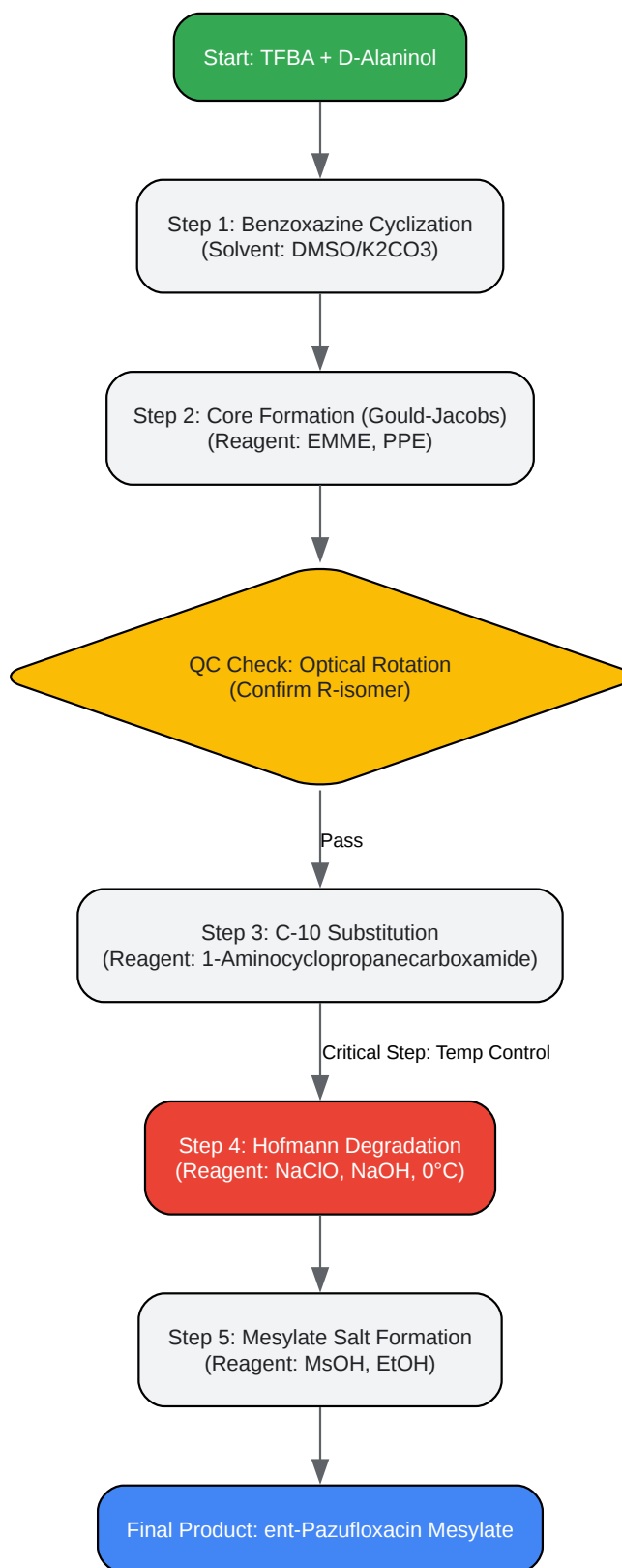
Objective: Convert the zwitterionic free base into the highly soluble mesylate salt.

## Protocol:

- Suspend ent-Pazufloxacin free base in ethanol (10 volumes).

- Add Methanesulfonic acid (1.05 equivalents) dropwise at 25°C.
- Heat to 50°C to ensure complete dissolution, then cool slowly to 0-5°C.
- Filter the white crystalline solid and wash with cold ethanol.
- Dry under vacuum at 50°C.

## Process Workflow & Critical Parameters



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Figure 2: Process workflow emphasizing the critical Hofmann degradation step and QC checkpoint.

## Quality Control & Characterization

To validate the synthesis of the ent-isomer, specific analytical comparisons against the commercial (

)-standard are required.

Test Parameter	Specification for ent-Pazufloxacin	Method/Notes
Appearance	White to pale yellow crystalline powder	Visual inspection.
Identification	IR, NMR (H, C, F)	Spectra must match ( )-Pazufloxacin identically.
Specific Rotation		The ( )-isomer is levorotatory (-). The ent-isomer must be dextrorotatory (+).[7]
Chiral HPLC	Enantiomeric Excess ( ) > 99.0%	Column: Chiralcel OD-H or equivalent. Mobile Phase: Hexane/EtOH/DEA.
Purity	> 99.5%	RP-HPLC (C18), UV detection at 254 nm.

## Self-Validating Logic

- Chiral HPLC: Injection of a racemic mixture (mix of commercial Pazufloxacin and synthesized product) should show two distinct, baseline-separated peaks.

- NMR: In an achiral solvent, the NMR of ent-Pazufloxacin will be identical to Pazufloxacin. To prove chirality via NMR, use a chiral shift reagent (e.g., Eu(hfc)  
) which will split signals if the product is not optically pure.

## Safety & Handling

- Fluoroquinolone Potency: Treat all intermediates as potent biological agents. Use full PPE (gloves, mask, lab coat).
- Methanesulfonic Acid: Highly corrosive. Handle in a fume hood.
- Sodium Hypochlorite: Oxidizer. Do not mix with acids (releases chlorine gas) or amines (except under controlled reaction conditions).

## References

- Patent CN102295652A.Improvement method for pazufloxacin mesylate synthesis process. (Describes the Hofmann degradation pathway and optimized conditions for the S-isomer, adaptable for the R-isomer). [Link](#)
- European Pharmacopoeia 2.2.7.Optical Rotation. (Standard methodology for determining specific rotation of chiral drugs).[8] [Link](#)
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